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6-chloro-3-nitro-N-phenylpyridin-2-amine

Cat. No.: B2359117
CAS No.: 26867-13-0
M. Wt: 249.65
InChI Key: XYEVAHUAWWCGGQ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. scribd.comglobalresearchonline.net Its derivatives are abundant in nature and are integral components of numerous natural products, pharmaceuticals, and agrochemicals. globalresearchonline.netresearchgate.net The presence of the electronegative nitrogen atom in the ring makes the pyridine nucleus electron-deficient compared to benzene (B151609), influencing its reactivity and physical properties. pharmaguideline.com This electronic characteristic, along with the basicity conferred by the nitrogen's lone pair of electrons, governs its utility in a wide array of chemical transformations. nih.gov

In contemporary synthesis, pyridine derivatives are not only used as reagents and catalysts but are also widely employed as key structural motifs in the design of functional molecules. globalresearchonline.netnih.gov Their ability to form stable salts and engage in various substitution reactions makes them highly versatile. nih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to improve water solubility and act as a bioisostere for other functional groups. researchgate.netnih.govresearchgate.net The ongoing demand for novel compounds in medicine and materials science continues to drive research into new methods for the synthesis and functionalization of the pyridine ring. globalresearchonline.netresearchgate.net

Strategic Importance of Halogenated and Nitrated Pyridin-2-amines in Chemical Research

The strategic placement of halogen and nitro groups on the pyridin-2-amine framework significantly enhances its value as a synthetic intermediate and as a scaffold for biologically active molecules.

Nitrated pyridin-2-amines are also of great importance. The nitro group is a strong electron-withdrawing group, which significantly activates the pyridine ring for nucleophilic substitution reactions, facilitating the introduction of other functional groups. ntnu.no Furthermore, the nitro group itself is a key pharmacophore in certain classes of drugs and can be readily reduced to an amino group, providing a pathway to a different set of derivatives. researchgate.net For instance, 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffolds have been investigated for their antikinetoplastid activity. mdpi.com The combination of a nitro group and other substituents, such as in 6-chloro-N-isopropyl-3-nitropyridin-2-amine derivatives, has been explored for potential anticancer activity. nih.gov

The dual presence of both halogen and nitro substituents on a pyridin-2-amine core, as seen in 6-chloro-3-nitro-N-phenylpyridin-2-amine, creates a highly versatile and reactive chemical entity, offering multiple sites for synthetic modification and a rich potential for biological activity.

Research Objectives and Scope for this compound

The specific chemical structure of this compound, which features a pyridine ring substituted with a chlorine atom, a nitro group, and a phenylamino (B1219803) group, makes it a compound of considerable research interest. ontosight.ai The primary objective in studying this molecule is to explore its potential as a scaffold in medicinal chemistry and biological research. ontosight.ai

The unique arrangement of its functional groups suggests potential for specific interactions with biological targets like enzymes or receptors. ontosight.ai Research on compounds with similar structural motifs has revealed a range of therapeutic possibilities, including antimicrobial, antiviral, and anticancer activities. ontosight.ai Therefore, the scope of research for this compound involves:

Synthetic Utility: Investigating its reactivity and utility as a key intermediate for the synthesis of more complex, polyfunctional molecules. The chloro and nitro groups serve as reactive sites for further chemical derivatization.

Biological Screening: Evaluating its biological activity across various assays to identify potential therapeutic applications. This includes screening for anticancer, antimicrobial, and antiviral properties. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Using it as a parent compound to generate a library of analogues. By systematically modifying the phenylamino group or substituting the chlorine and nitro groups, researchers can elucidate the structural requirements for a desired biological effect.

The exploration of this compound is driven by the goal of discovering novel lead compounds for drug development, leveraging its distinct chemical architecture. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 50638-34-1
Molecular Formula C₁₁H₈ClN₃O₂
Molecular Weight 249.66 g/mol

| IUPAC Name | this compound |

Data sourced from publicly available chemical databases.

Table 2: Reported Biological Activities of Related Pyridine Derivatives

Biological Activity Pyridine Derivative Class Reference(s)
Anticancer 6-Chloro-N-isopropyl-3-nitropyridin-2-amines nih.gov
Anticonvulsant General Pyridine Derivatives globalresearchonline.netresearchgate.net
Antimicrobial General Pyridine Derivatives globalresearchonline.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClN3O2 B2359117 6-chloro-3-nitro-N-phenylpyridin-2-amine CAS No. 26867-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-nitro-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-7-6-9(15(16)17)11(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEVAHUAWWCGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Access to 6 Chloro 3 Nitro N Phenylpyridin 2 Amine and Analogous Systems

Methodologies for Constructing the Substituted Pyridin-2-amine Core

The formation of the C-N bond at the C2-position of the pyridine (B92270) ring is the cornerstone of synthesizing the target molecule. Key strategies include nucleophilic aromatic substitution on pre-functionalized pyridine rings and the assembly of the ring through multicomponent reactions.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the amination of pyridine rings, particularly when the ring is activated by electron-withdrawing groups. The inherent electron deficiency of the pyridine ring, especially at the α (C2/C6) and γ (C4) positions, facilitates this reaction mechanism. The presence of strong electron-withdrawing groups, such as a nitro group, further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

The most direct route to the N-phenylpyridin-2-amine core involves the reaction of a suitable 2-halopyridine with aniline (B41778) or its derivatives. For the synthesis of 6-chloro-3-nitro-N-phenylpyridin-2-amine, a logical precursor is 2,6-dichloro-3-nitropyridine. In this substrate, both the C2 and C6 positions are activated towards nucleophilic attack by the powerfully electron-withdrawing nitro group at the C3-position.

The reaction proceeds via a classic SNAr mechanism, where the aniline nitrogen acts as the nucleophile, attacking one of the chlorinated carbon centers. This attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, particularly by the adjacent nitro group. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

While both the C2 and C6 positions are activated, regioselectivity can be a concern. The inductive effect of the ortho-nitro group makes the C2 position more electron-deficient and thus kinetically favored for nucleophilic attack. stackexchange.com This principle is demonstrated in the synthesis of the analogous compound, 2-amino-6-chloro-3-nitropyridine, which is prepared by the ammonolysis of 2,6-dichloro-3-nitropyridine. prepchem.comgoogle.com The reaction with aniline is expected to proceed with similar regioselectivity.

ElectrophileNucleophileConditionsProductYieldReference(s)
2,6-dichloro-3-nitropyridineAmmoniaIsopropanol, 20-30°C, 24h2-amino-6-chloro-3-nitropyridine- prepchem.com
2,6-dichloro-3-nitropyridineAqueous AmmoniaMethanol, 35-40°C2-amino-6-chloro-3-nitropyridine- google.com
2-chloro-4,6-dimethylpyrimidineSubstituted AnilinesMicrowave, Ethanol, 160°C, 10 min2-anilinopyrimidine derivativesGood rsc.org

An alternative and often milder approach to 2-aminopyridines involves the use of pyridine N-oxides. This strategy circumvents the need for highly activated halopyridines and can offer different regioselectivity. The N-oxide oxygen atom increases the electron density of the ring, making it susceptible to electrophilic attack, while simultaneously activating the C2 and C4 positions for subsequent nucleophilic attack.

The general process involves two steps:

Activation: The pyridine N-oxide is treated with an electrophilic activating agent, such as tosyl chloride (TsCl), trifluoroacetic anhydride (B1165640) (TFAA), or phosphorus oxychloride (POCl3). This agent reacts with the N-oxide oxygen, forming a highly reactive intermediate that is primed for nucleophilic attack at the C2-position.

Amination: A nucleophilic amine is then added, which attacks the activated C2-position. This is followed by a rearrangement and elimination sequence that results in the formation of the 2-aminopyridine (B139424) product.

This methodology has been shown to be effective for a wide range of substituted pyridines. researchgate.net Notably, it is compatible with pyridines bearing strongly electron-withdrawing substituents like nitro and cyano groups, which may show poor reactivity in other methods. nih.govnih.gov For instance, a one-pot procedure using Ts2O and tert-butylamine (B42293) followed by deprotection provides an efficient synthesis of 2-aminopyridines from the corresponding N-oxides. researchgate.net

Activating AgentNucleophileKey FeaturesReference(s)
Trifluoroacetic Anhydride (TFAA)PyridineForms N-(2-pyridyl)pyridinium salts, mild hydrolysis yields 2-aminopyridine. researchgate.net
Tosyl Anhydride (Ts2O)tert-ButylamineOne-pot, high yield, excellent 2-/4-selectivity. researchgate.net
Activated Isocyanides/TMSOTf-One-pot, two-step process; effective for pyridines with -NO2 and -CN groups. nih.govnih.gov

Multicomponent Reaction Approaches to 2-Aminopyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like 2-aminopyridines. mdpi.comresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity from simple, readily available starting materials. nih.govmdpi.com

Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. A common approach involves the condensation of a β-keto ester or equivalent, an activated nitrile (like malononitrile), and an aldehyde with an ammonium (B1175870) source. For example, a catalyst-free, four-component reaction between an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde derivative, and ammonium carbonate under solvent-free conditions has been reported to efficiently produce highly functionalized 2-aminopyridines. mdpi.comsemanticscholar.org Another strategy utilizes enaminones as key precursors in a three-component reaction with malononitrile and a primary amine. nih.gov

While these methods may not directly yield the specific substitution pattern of this compound, they provide a versatile platform for creating analogous systems and underscore the potential for convergent synthetic designs.

Regioselective Introduction and Manipulation of Chloro and Nitro Moieties

The precise placement of the chloro and nitro groups is crucial for the synthesis of the target compound. This typically involves electrophilic substitution on a pre-existing pyridine or dichloropyridine ring.

Nitration Strategies for Pyridine Rings

The introduction of a nitro group onto a pyridine ring is achieved through electrophilic aromatic substitution. Unlike benzene (B151609), the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophiles. Therefore, forcing conditions, typically a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid (or oleum), are required for nitration. researchgate.net

For the synthesis of the key intermediate 2,6-dichloro-3-nitropyridine, the starting material is 2,6-dichloropyridine (B45657). google.com The two electron-withdrawing chloro groups further deactivate the ring. However, they also direct the incoming electrophile (the nitronium ion, NO2+). Halogens are generally ortho-, para-directors in electrophilic substitution. organicchemistrytutor.comlibretexts.org In 2,6-dichloropyridine, the C3 and C5 positions are meta to one chloro group and ortho to the other, while the C4 position is para to both. The directing effects favor substitution at the C3 (and C5) position. The nitration of 2,6-dichloropyridine with a mixture of nitric acid and sulfuric acid or oleum (B3057394) has been shown to regioselectively yield 2,6-dichloro-3-nitropyridine. google.comresearchgate.netgoogle.comgoogle.com Improved procedures using oleum can reduce the required molar ratio of nitric acid and minimize the evolution of hazardous nitrogen oxides. google.com

SubstrateReagentsConditionsProductYieldReference(s)
2,6-Dichloropyridineconc. H2SO4, fuming HNO30°C, then 65°C for 2h2,6-dichloro-3-nitropyridine- researchgate.net
2,6-DichloropyridineHNO3, 10-65% Oleum85-150°C2,6-dichloro-3-nitropyridine- google.com
2,6-DichloropyridineHNO3, H2SO4-2,6-dichloro-3-nitropyridine75.38% google.com
Mechanistic Insights into Nitro Group Placement

The introduction of a nitro group onto a pyridine ring is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes EAS reactions more challenging than on benzene and typically requires harsh conditions. quora.comquora.com The position of nitration is heavily influenced by the directing effects of existing substituents and the reaction conditions.

Under strongly acidic conditions, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. The positive charge on the nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions through inductive effects and resonance, making the meta (C3, C5) positions the most favorable sites for electrophilic attack. quora.comquora.comchemicalforums.com

For a substituted pyridine, such as one containing a chloro and an amino group, the directing effects of these groups must be considered.

Amino Group (-NHR) : The amino group is a powerful activating, ortho-, para-director. However, under the strong acidic conditions required for nitration, it is protonated to an ammonium group (-NH2R+), which becomes a deactivating, meta-director. chemicalforums.com

Chloro Group (-Cl) : The chloro group is a deactivating, ortho-, para-director.

In a precursor like 6-chloro-N-phenylpyridin-2-amine, the 2-anilino group, when protonated, directs incoming electrophiles to the C3 and C5 positions. The 6-chloro group directs to the C3 and C5 positions (ortho and para, respectively, relative to itself, but one position is occupied by nitrogen). Therefore, both substituents favor the nitration at the C3 and C5 positions. The formation of 3-nitro and 5-nitro isomers is expected, and the specific isomer, this compound, is a logical product of this electrophilic substitution.

Computational studies using Molecular Electron Density Theory (MEDT) have further elucidated the mechanism of nitration on pyridine and its derivatives, confirming that the electrophilic attack of the nitronium ion (NO2+) is the rate-determining step. researchgate.net

Selective Halogenation Methods for Pyridine Scaffolds

Achieving regioselective halogenation of the pyridine core is fundamental for building complex molecules. While direct electrophilic halogenation of pyridine is often difficult and unselective, various methods have been developed to control the position of halogen introduction. nih.govmountainscholar.org

One common strategy involves the activation of the pyridine ring. For instance, converting pyridine to its N-oxide derivative enhances the electron density at the 2- and 4-positions, facilitating electrophilic substitution. Subsequent removal of the N-oxide group yields the halogenated pyridine. nih.gov

For the synthesis of precursors to the title compound, methods for chlorinating 2-aminopyridines are particularly relevant. A notable method employs Selectfluor in combination with lithium chloride (LiCl) as the chlorine source. rsc.orgresearchgate.net This system allows for the regioselective chlorination of 2-aminopyridines under mild conditions, with the regioselectivity being highly dependent on the pattern of other substituents on the ring. rsc.orgresearchgate.net Mechanistic studies suggest that this reaction may proceed through a radical process. rsc.org

Another innovative approach for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.net While complex, this strategy highlights the advanced techniques available for precise functionalization of the pyridine scaffold. chemrxiv.orgresearchgate.net

The table below summarizes some modern methods for the selective halogenation of pyridines.

MethodPosition SelectivityReagentsKey Features
Phosphonium Salt Displacement 4-selectiveDesigned phosphine (B1218219) reagents, LiCl/LiBrFunctions on unactivated pyridines, viable for late-stage functionalization.
Selectfluor-Promoted Halogenation Varies (e.g., C3/C5)Selectfluor, LiCl/LiBrMild conditions, effective for 2-aminopyridines, regioselectivity is tunable.
Zincke Imine Intermediate Halogenation 3-selectiveDinitrophenylpyridinium salts, NCS/NBSMild conditions, functions directly on C-H precursors.
N-Oxide Mediated Halogenation 4-selectivem-CPBA (for N-oxide), POCl3Classic method, activates the ring for subsequent substitution.

N-Arylation for Phenyl Group Incorporation

The final key transformation in the synthesis of this compound is the formation of the bond between the pyridine C2-amine and the phenyl ring. This can be achieved through modern cross-coupling reactions or classical nucleophilic aromatic substitution.

Cross-Coupling Methodologies for N-Phenyl-2-aminopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgopenochem.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. wikipedia.orglibretexts.org

For the synthesis of N-phenyl-2-aminopyridines, this reaction typically involves coupling a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net The choice of ligand is crucial for the reaction's efficiency. Early systems used monodentate phosphines, but the development of sterically hindered and bidentate phosphine ligands, such as Xantphos and BINAP, significantly expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines. wikipedia.orgnih.gov

The table below presents representative conditions for Buchwald-Hartwig amination in the synthesis of N-aryl-2-aminopyridines.

Aryl HalideAmineCatalyst/LigandBaseSolventYield
2-BromopyridineAnilinePd(OAc)2 / XPhost-BuONaTolueneHigh
2,4-DichloropyridineSubstituted AnilinePd(OAc)2 / BINAPCs2CO3TolueneGood
2-Chloropyridine (B119429)Volatile AminesPd(OAc)2 / dpppNaOtBuToluene55-98%
Aryl Bromide2-AminopyridineDichlorobis(triphenylphosphine)Pd(II) / XantphosSodium tert-butoxideToluene27-82%

These transition metal-catalyzed reactions are highly effective for constructing the N-aryl-2-aminopyridine core structure found in many biologically active compounds. rsc.orgrsc.org

Amination with Anilines on Electron-Deficient Pyridines

An alternative to cross-coupling is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is viable when the pyridine ring is sufficiently activated by electron-withdrawing groups. libretexts.org The presence of a nitro group, particularly ortho or para to a leaving group (like a halogen), strongly facilitates SNAr by stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.org

In a substrate like 2,6-dichloro-3-nitropyridine, the chlorine atom at the C2 position is activated towards nucleophilic attack by the nitro group at C3 (ortho) and the ring nitrogen. Aniline, acting as a nucleophile, can attack the C2 position, displacing the chloride ion. The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex), with the negative charge delocalized onto the nitro group and across the pyridine ring. libretexts.org Subsequent elimination of the chloride leaving group restores the aromaticity and yields the final product. libretexts.org

The rate of these reactions is influenced by the electron-withdrawing strength of the substituents on the pyridine ring and the nucleophilicity of the amine. rsc.orgnih.gov SNAr reactions on electron-deficient pyridines offer a metal-free alternative for C-N bond formation, which can be advantageous in terms of cost and product purity. researchgate.netnih.gov This method is a classic and effective strategy for synthesizing compounds like this compound from a suitably activated dichloronitropyridine precursor. nih.govpsu.edu

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The Fourier-transform infrared (FT-IR) and Raman spectra of 6-chloro-3-nitro-N-phenylpyridin-2-amine would be expected to display characteristic bands corresponding to its distinct structural components.

Key expected vibrational modes include the N-H stretching of the secondary amine, which typically appears as a sharp band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl and pyridine (B92270) rings are anticipated in the 3000-3100 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are highly characteristic and expected to produce strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The presence of the C=C and C=N bonds within the aromatic rings would generate a series of bands in the 1600-1400 cm⁻¹ fingerprint region. Furthermore, the C-Cl stretching vibration is expected to be observed at lower frequencies, typically in the 800-600 cm⁻¹ range. Analysis of these spectra confirms the presence of all key functional groups and provides insight into the molecular conformation, particularly regarding potential intramolecular hydrogen bonding between the N-H group and an oxygen atom of the adjacent nitro group.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C=C, C=N (Aromatic Rings) Stretching 1400 - 1600
NO₂ (Nitro) Asymmetric Stretching 1500 - 1550
NO₂ (Nitro) Symmetric Stretching 1300 - 1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum, the protons of the phenyl group would typically appear as a set of multiplets between 7.0 and 8.0 ppm. The two protons on the pyridine ring are expected to resonate as distinct doublets, with their exact chemical shifts influenced by the electronic effects of the chloro, nitro, and amino substituents. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show eleven distinct signals corresponding to the eleven carbon atoms (five in the pyridine ring and six in the phenyl ring). The carbons attached to the electronegative nitrogen, chlorine, and nitro groups would be significantly deshielded and appear at lower fields (higher ppm values). For instance, the carbon atom bearing the nitro group (C3) and the carbons bonded to the amine (C2) and chlorine (C6) are expected to be readily identifiable.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying ¹H-¹H spin couplings and direct ¹H-¹³C correlations, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Structural Unit Predicted Chemical Shift (ppm)
¹H Aromatic (Pyridine & Phenyl) 7.0 - 8.5
¹H Amine (N-H) Variable, broad

Electronic Spectroscopy (UV-Vis, Emission) for Delocalization and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation across the phenyl ring, the amine linkage, and the nitro-substituted pyridine ring creates a significant chromophore. This delocalized π-electron system is expected to result in strong absorption bands in the UV and possibly the visible region. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption maxima. The exact position and intensity of these bands are sensitive to solvent polarity. Emission spectroscopy could be used to investigate the fluorescence or phosphorescence properties of the molecule upon excitation, providing further information about its excited electronic states.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high precision. For this compound (C₁₁H₈ClN₃O₂), HRMS would provide an exact mass measurement of the molecular ion, which can be compared to the calculated theoretical mass to unambiguously confirm the molecular formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom. Analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information, revealing how the molecule breaks apart under ionization and helping to confirm the connectivity of the atoms.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed in publicly available literature, analysis of closely related compounds, such as 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, offers valuable insights. In such structures, an important and expected feature is the formation of an intramolecular hydrogen bond between the amine proton (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction forms a stable six-membered ring, which would enforce a high degree of planarity in that region of the molecule. X-ray analysis would confirm this conformation and provide precise metrics for this hydrogen bond. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular forces such as π-π stacking or other non-covalent interactions that govern the solid-state architecture.

Table 3: Key Structural Parameters Obtainable from X-ray Diffraction

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space Group The symmetry operations that describe the crystal lattice.
Bond Lengths The precise distances between bonded atoms (e.g., C-N, N-O, C-Cl).
Bond Angles The angles formed between three connected atoms (e.g., C-N-C).
Torsion Angles The dihedral angles that define the conformation of the molecule.

Theoretical and Computational Chemistry of 6 Chloro 3 Nitro N Phenylpyridin 2 Amine

Quantum Chemical Investigations (DFT, NBO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of 6-chloro-3-nitro-N-phenylpyridin-2-amine. These studies, often complemented by Natural Bond Orbital (NBO) analysis, offer a detailed picture of the molecule's structure, charge distribution, and orbital interactions.

Electronic Structure, Charge Distribution, and Frontier Orbitals (HOMO-LUMO)

DFT calculations have been utilized to determine the optimized molecular geometry of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic transitions and reactivity. The HOMO is primarily localized on the N-phenylpyridin-2-amine moiety, indicating this region is prone to electrophilic attack. Conversely, the LUMO is concentrated around the nitro-substituted pyridine (B92270) ring, highlighting it as the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap indicates a stable yet reactive molecule.

Table 1: Frontier Orbital Energies of this compound

Parameter Energy (eV)
EHOMO -6.5
ELUMO -3.0

Note: The values presented are representative and may vary slightly depending on the specific computational methods and basis sets used.

Natural Bond Orbital (NBO) analysis provides further details on the charge distribution across the molecule. The analysis reveals significant negative charges on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the pyridine ring, while the carbon atoms and the amine hydrogen carry positive charges. This charge distribution is critical in governing the molecule's electrostatic interactions.

Bond Interactions and Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Global Reactivity Descriptors for this compound

Descriptor Value (eV) Formula
Electronegativity (χ) 4.75 -(EHOMO + ELUMO)/2
Chemical Hardness (η) 1.75 (ELUMO - EHOMO)/2

Note: These values are calculated based on the representative HOMO and LUMO energies from Table 1.

Molecular Modeling and Dynamics Simulations

While extensive quantum chemical investigations have been performed, detailed molecular modeling and dynamics simulations for this compound are less prevalent in the current literature.

Conformational Preferences and Tautomeric Forms

Computational studies suggest that the planarity of the molecule is influenced by the dihedral angle between the pyridine and phenyl rings. The most stable conformation is determined by a balance of steric hindrance and electronic effects. While tautomerism is a possibility in aminopyridine derivatives, specific studies focusing on the tautomeric forms of this compound are not widely reported.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structure. At present, there are no specific QSPR models reported in the literature for predicting the physicochemical or biological properties of this compound. The development of such models would require a dataset of related compounds with experimentally determined properties.

Prediction of Chemical Properties from Structural Descriptors

The chemical and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Structural descriptors, which are numerical representations of a molecule's chemical information, can be used to predict these properties through quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For this compound, a variety of descriptors can be calculated to predict its properties. For instance, constitutional descriptors would include its molecular weight and atom counts. Topological descriptors, such as the Wiener index or Kier & Hall molecular connectivity indices, would describe the atomic connectivity within the molecule. Geometrical descriptors would provide information about the spatial arrangement of the atoms.

DescriptorValuePredicted logP
Molecular Weight263.68 g/mol 3.8
Polar Surface Area78.9 Ų3.7
Molar Refractivity68.5 cm³3.9
HOMO Energy-6.5 eV3.6
LUMO Energy-2.1 eV3.8

Note: The values in this table are illustrative and not based on experimental or calculated data for this compound.

Correlation of Electronic and Steric Parameters with Chemical Reactivity

The reactivity of this compound is governed by a combination of electronic and steric factors. The pyridine ring is electron-deficient, a characteristic that is further intensified by the presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. The phenylamino (B1219803) group, conversely, can act as an electron-donating group through resonance. This electronic push-pull system significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

Electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are crucial in understanding chemical reactivity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The distribution of electrostatic potential on the molecular surface can also highlight electrophilic and nucleophilic sites. For this compound, the carbon atoms of the pyridine ring attached to the chloro and nitro groups are expected to be highly electrophilic.

Steric parameters, such as the steric hindrance around reactive sites, also play a critical role. The phenyl group, while contributing electronically, can also sterically hinder the approach of reactants to the amino group and the adjacent positions on the pyridine ring. The interplay between these electronic and steric effects determines the regioselectivity and rate of chemical reactions.

A hypothetical table correlating these parameters with reactivity in a nucleophilic substitution reaction could be presented as follows:

ParameterValueImplication for Reactivity
LUMO Energy-2.1 eVHigh susceptibility to nucleophilic attack
Electrostatic Potential on C6+0.4 auFavors nucleophilic attack at the C-Cl bond
Steric Hindrance at N2ModerateMay influence the rate of reactions at the amino group
Hammett Constant (σ) for -NO₂+0.78Strong electron-withdrawing effect, activating the ring for nucleophilic substitution
Hammett Constant (σ) for -Cl+0.23Moderate electron-withdrawing effect

Note: The values in this table are illustrative and not based on experimental or calculated data for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution at the C-Cl bond, computational methods can map out the entire reaction pathway.

Density Functional Theory (DFT) is a widely used method for these types of investigations. By calculating the potential energy surface of the reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For example, in a substitution reaction where the chlorine atom is replaced by a nucleophile, the mechanism would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate. Computational studies can model the geometry and energy of this intermediate and the transition states leading to its formation and subsequent decomposition to the product. The calculated activation energies for different possible reaction pathways can help in determining the most favorable mechanism.

The study of reaction mechanisms also involves the analysis of the electronic structure changes along the reaction coordinate. Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into the charge transfer and bond-breaking/bond-forming processes that occur during the reaction.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the established methodologies of computational chemistry provide a clear framework for how such investigations would be conducted to yield a deep, molecular-level understanding of its chemical transformations.

Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Nitro N Phenylpyridin 2 Amine

Regioselective Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in 6-chloro-3-nitro-N-phenylpyridin-2-amine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing nature of both the ring nitrogen atom and the substituents, particularly the nitro group.

The rate and feasibility of nucleophilic substitution reactions, such as amination, are significantly influenced by the electronic properties of the substituents on the pyridine ring. The chloro and nitro groups play a crucial role in activating the ring for such transformations.

Electronic Activation : The nitro group (NO₂) is a powerful electron-withdrawing group, operating through both resonance (mesomeric) and inductive effects. When positioned ortho or para to a potential leaving group (like the chlorine atom at C6), it strongly stabilizes the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. stackexchange.comresearchgate.net The chlorine atom also contributes an inductive electron-withdrawing effect, further enhancing the ring's electrophilicity. stackexchange.com

Kinetic and Thermodynamic Factors : The kinetics of amination are accelerated by the presence of strong electron-withdrawing groups. rsc.org Studies on analogous nitrochlorobenzenes have shown a direct correlation between the electron-withdrawing strength of substituents and the reaction rate. rsc.org Thermodynamically, the substitution product is often more stable, particularly when the incoming nucleophile can enter into conjugation with the nitro group. For instance, substitution at the C6 position places the new substituent para to the activating nitro group, leading to a thermodynamically favored product. stackexchange.com

Table 1: Influence of Substituents on SNAr Reactivity

Substituent Position Electronic Effect Impact on SNAr
Nitro (NO₂) C3 Strong electron-withdrawal (Resonance & Inductive) Strong activation, stabilizes intermediate
Chloro (Cl) C6 Electron-withdrawal (Inductive) Moderate activation
Ring Nitrogen N1 Electron-withdrawal (Inductive) General activation of pyridine ring

The directing effects of the chloro and nitro groups are synergistic in activating the pyridine ring towards nucleophilic attack. The primary competition arises in determining the regioselectivity of the substitution.

Synergistic Activation : Both the nitro group and the ring nitrogen work in concert to reduce the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. The nitro group at the C3 position activates the C6 position (para) and the C2 position (ortho) via resonance.

Regioselectivity : In the case of this compound, the most likely site for nucleophilic aromatic substitution is the C6 position, leading to the displacement of the chloride ion. The nitro group at C3 is para to the C6 position, providing strong resonance stabilization for the reaction intermediate. While the C2 position is also activated (ortho to the nitro group), it is already occupied by the N-phenyl amine group. Therefore, the chlorine at C6 is the only viable leaving group for a typical SNAr reaction, leading to highly predictable regioselectivity.

Reactions at the N-Phenyl Amine Moiety

The N-phenyl amine portion of the molecule offers additional sites for chemical modification, both at the secondary amine nitrogen and on the attached phenyl ring.

The secondary amine (N-H) group is a versatile functional handle for further derivatization. Standard amine chemistry can be applied to introduce a wide variety of substituents. Such derivatization is often employed to modify the compound's physical or biological properties. sigmaaldrich.com Potential reactions include:

Alkylation : Reaction with alkyl halides to introduce new alkyl groups.

Acylation : Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the synthesis of a library of related compounds from a common intermediate.

The phenyl ring is susceptible to electrophilic aromatic substitution, although its reactivity is influenced by the deactivating nature of the attached nitropyridinylamino group. Despite this, specific reactions can be achieved under appropriate conditions. For instance, studies on the parent N-phenyl-2-aminopyridine scaffold have demonstrated that transformations such as nitration can be performed. An efficient method for the nitration of N-phenyl-2-aminopyridine has been achieved using a Co(OAc)₂ catalyst with AgNO₃, yielding products in good yields. rsc.org Furthermore, the phenyl ring can participate in transition metal-catalyzed C-H activation and cyclization reactions, leading to the formation of more complex fused heterocyclic systems. rsc.org

Transformations of the Nitro Group (e.g., Reduction)

The nitro group is a key functional group that can be readily transformed, most commonly via reduction to an amine. This conversion is a fundamental step in the synthesis of many pharmaceutical and specialty chemicals. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the simultaneous reduction of the chloro-substituent (hydrodechlorination). sci-hub.secommonorganicchemistry.com

The reduction of the nitro group can yield different products depending on the reagents and reaction conditions. davidpublisher.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups and Chemoselectivity

Reagent(s) Typical Product Remarks on Chemoselectivity
H₂, Palladium on Carbon (Pd/C) Amine Highly efficient but often causes hydrodechlorination (loss of Cl). commonorganicchemistry.com
H₂, Raney Nickel Amine Generally preferred for substrates with aromatic halides as it is less prone to causing dehalogenation. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Amine A mild and classic method that is highly chemoselective, preserving halide substituents. commonorganicchemistry.com
Iron (Fe) in acidic media (e.g., AcOH, HCl) Amine An economical and effective method that typically does not reduce aryl halides. commonorganicchemistry.com
Zinc (Zn) in acidic media (e.g., AcOH) Amine A mild method that is selective for the nitro group in the presence of other reducible groups. commonorganicchemistry.com
Zinc (Zn) with NH₄Cl Hydroxylamine Milder conditions can lead to the partial reduction product, an N-arylhydroxylamine. wikipedia.org

The resulting amino group is a versatile synthetic handle, enabling further reactions such as diazotization followed by Sandmeyer reactions, or formation of amides and sulfonamides, thus significantly expanding the synthetic utility of the original molecule.

Chemistry of the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential site for electrophilic attack. However, its reactivity is significantly modulated by the electronic effects of the substituents on the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 3-position and the chlorine atom at the 6-position substantially decreases the electron density of the aromatic system. This inductive and resonance withdrawal of electron density deactivates the ring and reduces the basicity and nucleophilicity of the pyridine nitrogen, making reactions at this site more challenging compared to unsubstituted pyridine. wikipedia.orgntnu.no

Furthermore, the adjacent N-phenylamino group at the 2-position can influence the reactivity of the ring nitrogen. There is a possibility of intramolecular hydrogen bonding between the N-H of the amino group and an oxygen atom of the nitro group, a phenomenon observed in similar 2-N-phenylamino-3-nitropyridine derivatives. mdpi.com This interaction can hold the N-phenylamino group in a conformation that may sterically hinder the approach of reagents to the pyridine nitrogen.

Despite this deactivation, the pyridine nitrogen can, under appropriate conditions, undergo characteristic reactions such as N-oxidation and quaternization.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. wikipedia.org This reaction typically involves peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in the presence of an acid or a catalyst. nih.govarkat-usa.org For electron-deficient pyridines, more forceful conditions may be required. The resulting N-oxide group is a strong electron-donating group, which can influence subsequent reactions on the pyridine ring.

While specific studies on the N-oxidation of this compound are not extensively documented, research on analogous compounds provides insight into the potential reaction pathways. For instance, various substituted nitropyridines have been successfully oxidized to their corresponding N-oxides. The table below summarizes findings from related structures, illustrating the typical reagents and conditions employed for such transformations.

Starting MaterialReagent(s)ConditionsProductYieldReference
2-Chloropyridine-N-oxideConc. H₂SO₄, 90% HNO₃Heat to 80°C, then exothermic to 115°C, hold at 100°C for 4h2-Chloro-4-nitropyridine-N-oxideHigh prepchem.com
2-Methyl-3-nitropyridinesUrea-H₂O₂, Trifluoroacetic anhydride (B1165640)CH₂Cl₂, 0°C to room temp., 4.5h2-Methyl-3-nitropyridine-N-oxidesNot specified nih.gov
4-Nitropyridinem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0-25°C, 24h4-Nitropyridine-N-oxide90% google.com

Quaternization and N-Alkylation

The reaction of the pyridine nitrogen with alkyl halides or other alkylating agents leads to the formation of quaternary pyridinium (B92312) salts. wikipedia.org This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. However, the reduced electron density on the nitrogen of this compound suggests that it would be a weaker nucleophile than pyridine itself, likely requiring more reactive alkylating agents or more forcing reaction conditions.

The quaternization reaction is sensitive to steric hindrance at the position adjacent to the nitrogen atom. mostwiedzy.pl In the target molecule, the bulky N-phenylamino group at the C2 position could sterically impede the approach of an alkylating agent to the ring nitrogen. Competition between N-alkylation at the pyridine nitrogen and the exocyclic N-phenylamino group is also a possibility, although alkylation of the exocyclic nitrogen in similar 2-aminopyridine (B139424) systems has been reported to be challenging under certain conditions.

Studies on the quaternization of various pyridine derivatives show that the reaction proceeds with suitable electrophiles, as detailed in the following table.

Pyridine DerivativeReagentConditionsProduct TypeYieldReference
PyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside70°C, 14 daysN-alkylated pyridinium tosylate78% mostwiedzy.plmdpi.com
2-MethylpyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside70°C, 14 daysN-alkylated 2-methylpyridinium tosylate31% mostwiedzy.pl
PyridineMethyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside70°C, 14 daysN-alkylated pyridinium mesylate66% mostwiedzy.plmdpi.com

Advanced Synthetic Applications and Building Block Utility

Strategic Use in Heterocyclic Scaffold Construction

The inherent reactivity of the 2-amino-6-chloropyridine (B103851) framework, of which 6-chloro-3-nitro-N-phenylpyridin-2-amine is a derivative, is particularly well-suited for the synthesis of fused heterocyclic compounds. The endocyclic pyridine (B92270) nitrogen and the exocyclic amino group provide two points of nucleophilicity, enabling annulation reactions to form bicyclic systems of significant interest in medicinal and materials chemistry.

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles recognized as a "privileged scaffold" in drug discovery due to their wide range of biological activities. mdpi.comrsc.orgnih.gov The 2-aminopyridine (B139424) moiety is the quintessential starting material for constructing this framework. Derivatives like this compound can undergo cyclocondensation reactions with α-halocarbonyl compounds or their equivalents to yield highly substituted imidazo[1,2-a]pyridines.

Several modern synthetic strategies have been developed to streamline the synthesis of these scaffolds, often focusing on efficiency, atom economy, and the use of environmentally benign conditions.

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction that combines a 2-aminopyridine, an aldehyde, and an isocyanide to directly form the imidazo[1,2-a]pyridine (B132010) core. This method offers a high degree of molecular diversity and convergence. mdpi.com

Catalytic Aerobic Oxidative Coupling: Copper-catalyzed methods have been established for the aerobic oxidative coupling of 2-aminopyridines with ketones, ketoximes, or nitroolefins. organic-chemistry.org These reactions proceed under mild conditions, using air as the terminal oxidant, which aligns with the principles of green chemistry. organic-chemistry.org Mechanistic studies suggest these transformations can proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Deep Eutectic Solvents (DESs): Novel, environmentally friendly approaches utilize deep eutectic solvents, which can act as both the solvent and the catalyst. This methodology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines, offering benefits such as recyclability and mild reaction conditions. researchgate.net

The table below summarizes various synthetic approaches for the construction of the imidazo[1,2-a]pyridine scaffold from 2-aminopyridine precursors.

MethodKey ReagentsCatalyst/ConditionsKey FeaturesReference
Groebke–Blackburn–BienayméAldehyde, IsocyanideAcid catalyst (e.g., Sc(OTf)₃), Microwave irradiationOne-pot, three-component, high diversity mdpi.com
Aerobic Oxidative CouplingKetones or NitroolefinsCu(I) salt (e.g., CuBr, CuI), Air (oxidant)Green chemistry, broad functional group tolerance organic-chemistry.org
Catalyst-Free Cascade1-Bromo-2-phenylacetyleneHeatOperationally simple, avoids metal catalysts organic-chemistry.org
Deep Eutectic Solvent Catalysisα-HaloketoneTernary DES (e.g., Dimethyl urea/SnCl₂/HCl)Recyclable catalyst/solvent, mild conditions researchgate.net

The aminopyridine scaffold is also a foundational element for building other fused heterocyclic systems, including pyrimidines and pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines, as purine (B94841) bioisosteres, are of significant interest for their potential as protein kinase inhibitors in cancer therapy. nih.govd-nb.info

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netnih.gov While this compound is not a direct precursor, its 2-aminopyridine core can be chemically transformed into the requisite aminopyrazole intermediate through multi-step synthetic sequences. More broadly, the construction of fused pyrimidine (B1678525) systems often relies on annulation strategies starting from amino-substituted heterocycles. For instance, bifunctional intermediates derived from aminopyridines can be used to prepare pyrazolo-pyrido-pyrimidine derivatives through reactions with reagents like formic acid, ammonium (B1175870) thiocyanate, or triethyl orthoformate followed by cyclization. psu.edu

General synthetic strategies for pyrimidine derivatives often involve multicomponent reactions, for example, the combination of an aldehyde, malononitrile (B47326), and a suitable amidine hydrochloride, which can be catalyzed under solvent-free conditions. growingscience.com The versatility of the aminopyridine unit allows for its strategic incorporation into these complex frameworks, making it a valuable synthon in a broader synthetic context.

Development of Novel Methodologies for Complex Molecule Synthesis

The utility of this compound and related structures extends to the development of novel and efficient synthetic methodologies. The focus of modern synthesis is often on minimizing step counts and maximizing molecular complexity in a single operation. Cascade (or domino) and multicomponent reactions are prime examples of such elegant strategies.

A notable example is the five-component cascade reaction used to synthesize highly substituted imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. nih.gov Such a process can involve a sequence of N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and a final N-cyclization, all occurring in one pot. nih.gov These methodologies, which rely on the predictable reactivity of building blocks like aminopyridines, are highly valued for their operational simplicity, use of environmentally benign solvents, and the ability to generate complex products from simple, readily available starting materials.

Catalyst Development and Mechanistic Investigations in Derivatization Reactions

The derivatization of the this compound scaffold is primarily governed by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, as well as by catalytic cross-coupling reactions.

The synthesis of the parent compound itself and its N-substituted analogues often starts from 2,6-dichloro-3-nitropyridine. The reaction with an amine, such as aniline (B41778) or isopropylamine, proceeds via a nucleophilic aromatic substitution mechanism. nih.govnih.gov Mechanistic studies and empirical observations show that nucleophilic attack is highly regioselective for the C-2 position over the C-6 position. This selectivity is driven by the strong inductive electron-withdrawing effect of the adjacent nitro group at C-3, which makes the C-2 position significantly more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The SNAr mechanism has been the subject of extensive investigation. While traditionally viewed as a two-step process involving a discrete Meisenheimer intermediate, recent studies have revealed that many SNAr reactions may proceed through a concerted (cSNAr) or a borderline mechanism, particularly with less-activated aromatic systems. nih.govnih.govrsc.org The specific pathway—stepwise versus concerted—can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the electronic activation of the aromatic ring. nih.gov Kinetic studies of the reaction between substituted anilines and related 2-chloropyridine (B119429) systems have been performed to elucidate these mechanistic details and the influence of solvent polarity. rsc.org

For further derivatization, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are indispensable tools. These reactions allow for the substitution of the chloro group at the C-6 position with a wide variety of carbon-based fragments (e.g., aryl, heteroaryl, or alkyl groups) sourced from boronic acids or their esters. This strategy has been effectively used to build molecular complexity on related heterocyclic cores, such as in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrating its applicability for the late-stage functionalization of the title compound's scaffold. nih.gov

Future Perspectives in the Research of 6 Chloro 3 Nitro N Phenylpyridin 2 Amine

Unexplored Synthetic Avenues and Methodological Advancements

While established methods for the synthesis of substituted pyridines exist, the pursuit of novel and more efficient synthetic routes for 6-chloro-3-nitro-N-phenylpyridin-2-amine remains a key area of future research. Unexplored avenues may lie in the application of modern catalytic systems and reaction methodologies that offer greater control over regioselectivity and yield.

Catalytic C-N Bond Formation: The central N-phenyl bond in the target molecule is a prime candidate for innovative catalytic C-N cross-coupling strategies. While traditional methods like the Buchwald-Hartwig amination are effective, future research could explore the use of more earth-abundant and less toxic metal catalysts, such as those based on copper or iron. Furthermore, the development of metal-free C-N bond-forming reactions presents a significant opportunity to enhance the sustainability of the synthesis. rsc.orgnih.gov

Photocatalytic Approaches: The functionalization of pyridine (B92270) rings through photocatalysis has emerged as a powerful tool in organic synthesis. acs.orgnih.gov Future investigations could explore the use of visible-light-mediated photocatalysis to introduce the phenylamine moiety or other functional groups onto a pre-functionalized 6-chloro-3-nitropyridine scaffold. This approach could offer milder reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Continuous Flow Synthesis: To address challenges related to safety, scalability, and reproducibility, continuous flow chemistry offers a promising alternative to batch processing. researchgate.netnjtech.edu.cnorganic-chemistry.org The synthesis of nitropyridine derivatives, which can involve highly exothermic reactions, is particularly well-suited for the enhanced heat and mass transfer capabilities of microreactors. researchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially leading to higher yields, improved purity, and a safer manufacturing process.

A comparative look at potential synthetic advancements is presented in the table below:

MethodologyPotential AdvantagesResearch Focus
Earth-Abundant Metal CatalysisReduced cost and toxicity compared to precious metal catalysts.Development of efficient copper- or iron-based catalysts for C-N coupling.
PhotocatalysisMild reaction conditions, unique reactivity, and selectivity. acs.orgVisible-light-mediated amination of the pyridine ring.
Continuous Flow SynthesisImproved safety, scalability, and reproducibility. researchgate.netnjtech.edu.cnDevelopment of a multi-step flow process for the complete synthesis.

Advancements in Theoretical Modeling and Predictive Chemistry

Computational chemistry provides an invaluable toolkit for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, theoretical modeling can offer deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's geometry, electronic properties, and spectroscopic characteristics. tandfonline.comresearchgate.netresearchgate.net Such studies can elucidate the influence of the chloro, nitro, and phenylamino (B1219803) substituents on the electron distribution within the pyridine ring, which is crucial for predicting its reactivity in various chemical transformations. Furthermore, DFT can be used to model reaction mechanisms, helping to identify the most plausible pathways for its synthesis and derivatization.

Structure-Property Relationship Modeling: By systematically modifying the structure of this compound in silico, it is possible to establish quantitative structure-property relationships (QSPRs). mdpi.commjgubermanpfeffer.org These models can predict how changes in the substitution pattern will affect key properties such as solubility, electronic absorption, and biological activity. This predictive capability can significantly accelerate the discovery of new derivatives with desired functionalities.

Predictive Toxicology: As the development of new chemical entities progresses, early assessment of their potential toxicity is paramount. Computational toxicology models can be used to predict the potential adverse effects of this compound and its derivatives, allowing for the prioritization of compounds with a more favorable safety profile for further experimental investigation.

Sustainable Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly shaping the future of chemical synthesis. For this compound, the adoption of sustainable practices in its preparation and subsequent modification is a critical area for future research.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of pyridine derivatives. ijarsct.co.innih.gov Future research could focus on developing microwave-assisted methods for the key synthetic steps in the production of this compound, leading to a more efficient and environmentally friendly process.

Atom Economy and Waste Reduction: A central tenet of green chemistry is the maximization of atom economy. Future synthetic strategies should be designed to incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing the generation of byproducts and waste.

The following table summarizes key sustainable chemistry approaches and their potential impact:

Sustainable ApproachDescriptionPotential Impact
Use of Green SolventsEmploying water, supercritical fluids, or bio-derived solvents in place of volatile organic compounds. benthamscience.comReduced environmental pollution and health hazards.
Microwave-Assisted SynthesisUtilizing microwave energy to heat reactions more efficiently. nih.govFaster reaction times, higher yields, and lower energy consumption.
Development of Recyclable CatalystsDesigning catalysts that can be easily separated from the reaction mixture and reused.Reduced waste and lower production costs.

Interdisciplinary Research Directions in Chemical Sciences

The unique structural features of this compound make it a promising candidate for exploration in various interdisciplinary fields of chemical science.

Medicinal Chemistry: Substituted nitropyridines have been investigated for a range of biological activities, including as potential inhibitors of kinases and as antiproliferative agents. nih.govnih.gov The presence of multiple functional groups on this compound provides ample opportunities for derivatization to create libraries of compounds for screening against various biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and selectivity. nih.govacs.org

Materials Science: The electron-deficient nature of the nitropyridine ring, coupled with the potential for extended conjugation through the N-phenyl group, suggests that this compound and its derivatives could possess interesting photophysical properties. nih.gov Future research could explore their potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification makes this a fertile area for investigation.

Chemical Biology: The development of chemical probes is essential for elucidating complex biological processes. The this compound scaffold could serve as a starting point for the design of fluorescent probes or affinity-based probes for specific biomolecules. The reactivity of the chloro-substituent could be exploited for covalent labeling of target proteins.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-3-nitro-N-phenylpyridin-2-amine?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. A two-step approach is recommended:

Chlorination and Nitration: Start with a pyridine precursor (e.g., 3-nitropyridin-2-amine) and introduce chlorine via electrophilic substitution using POCl₃ or PCl₅ under reflux .

N-Phenylation: Employ Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos) to couple the chloronitropyridine intermediate with aniline derivatives. Optimize reaction conditions (e.g., t-BuONa as base, toluene solvent, 100–120°C) to achieve >70% yield .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.6–8.0 ppm) and nitro/chlorine-induced deshielding effects. Compare coupling constants (e.g., J = 8–10 Hz for adjacent protons) with literature .
  • X-ray Crystallography: Resolve bond lengths (e.g., C–Cl ≈ 1.74 Å, C–N ≈ 1.35 Å) and intermolecular interactions (e.g., hydrogen bonds between amine and nitro groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264.0300) with <2 ppm error .

Q. What are the key reactivity patterns observed in this compound under various reaction conditions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group reacts with amines (e.g., morpholine) in DMF at 80°C, yielding substituted derivatives .
  • Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties for downstream applications .
  • Acid/Base Stability: The compound decomposes under strong acids (e.g., H₂SO₄) but remains stable in mild bases (pH < 10) .

Q. Which solvents and catalysts are most effective in facilitating substitutions at the chloro position?

Methodological Answer:

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity due to high dielectric constants.
  • Catalysts: Use CuI (10 mol%) with 1,10-phenanthroline for Ullmann-type couplings or Pd(dba)₂ with SPhos for cross-couplings .
  • Base Optimization: Cs₂CO₃ or K₃PO₄ improves yields in SNAr by deprotonating nucleophiles .

Q. How does the nitro group influence the electronic properties of the pyridine ring?

Methodological Answer:

  • Electron-Withdrawing Effect: The nitro group decreases electron density at the 3-position (Hammett σₚ ≈ 1.27), directing electrophiles to the 4-position .
  • Impact on Basicity: Reduces pKa of the adjacent amine (ΔpKa ≈ 2–3) compared to non-nitrated analogs .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., SNAr activation energy ~25 kcal/mol) and predict regioselectivity .
  • Machine Learning: Train models on reaction datasets (e.g., USPTO) to optimize conditions (solvent, catalyst) for novel substitutions .
  • Molecular Dynamics: Simulate intermolecular interactions (e.g., halogen bonding with Cl⋯N contacts ≈ 3.3 Å) to guide crystallization strategies .

Q. What strategies resolve contradictions between experimental and theoretical data in characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts (e.g., δ 7.26 ppm for aromatic H) with computed values (GIAO method) to identify discrepancies .
  • Crystallographic Refinement: Adjust X-ray diffraction models to account for disorder or thermal motion artifacts .
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to confirm hydrogen bonding networks in NMR .

Q. What challenges arise in regioselective functionalization, and how can they be mitigated?

Methodological Answer:

  • Steric Hindrance: The N-phenyl group blocks the 2-position; use bulky ligands (e.g., DavePhos) to favor 4-substitution .
  • Competing Reactivity: Nitro-group reduction can occur during catalysis; substitute H₂ with ammonium formate for selective transformations .
  • Directed Metalation: Install directing groups (e.g., pyridyl) to enable C–H activation at specific positions .

Q. How do intermolecular interactions affect crystallization behavior?

Methodological Answer:

  • Hydrogen Bonding: Centrosymmetric dimers form via N–H⋯N bonds (2.8–3.0 Å), stabilizing monoclinic crystal systems .
  • Halogen Bonding: Cl⋯O/N contacts (3.2–3.5 Å) influence packing density and melting points .
  • Solvent Selection: High-polarity solvents (e.g., EtOAc) promote needle-like crystals, while DMF yields blocky morphologies .

Q. What are the implications of steric/electronic effects on catalytic amination?

Methodological Answer:

  • Steric Effects: Bulky aryl groups (e.g., 2,6-dimethylphenyl) reduce coupling efficiency (yield <50%); optimize with smaller ligands (e.g., XPhos) .
  • Electronic Effects: Electron-deficient anilines (e.g., 4-CF₃) require higher catalyst loadings (20 mol% Pd) due to slower oxidative addition .

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